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Compound of Interest

Compound Name:
Methyl 3-

(dimethoxymethyl)picolinate

CAS No.: 133155-81-4

Cat. No.: B178275

Get Quote

Executive Summary
Methyl 3-(dimethoxymethyl)picolinate (CAS: 133155-81-4) is a critical pyridine-based

building block, primarily utilized in the synthesis of fused heterocyclic systems and

agrochemical active ingredients (specifically imidazolinone herbicides). Its structural duality—

combining an electrophilic methyl ester at the C2 position with a latent aldehyde (protected as

a dimethyl acetal) at the C3 position—makes it a versatile scaffold for cyclization reactions.

This guide provides a definitive reference for the spectral identification (NMR, IR, MS) and

synthetic production of this compound, ensuring researchers can validate purity and

troubleshoot reaction pathways effectively.
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Property Specification

IUPAC Name
Methyl 3-(dimethoxymethyl)pyridine-2-

carboxylate

CAS Number 133155-81-4

Molecular Formula C₁₀H₁₃NO₄

Molecular Weight 211.21 g/mol

Appearance Colorless to pale yellow oil

Solubility
Soluble in MeOH, DCM, EtOAc; sparingly

soluble in water

Stability
Stable under basic/neutral conditions;

hydrolyzes to aldehyde in aqueous acid

Synthesis Workflow
The most robust industrial route to Methyl 3-(dimethoxymethyl)picolinate avoids the

instability of the free aldehyde by utilizing a gem-dibromide intermediate. This protocol ensures

high yield and minimizes polymerization side products.

Mechanism of Action
Radical Halogenation: Benzylic bromination of the C3-methyl group using N-

Bromosuccinimide (NBS).

Nucleophilic Substitution: Methanolysis of the gem-dibromide facilitated by sodium

methoxide (NaOMe) to form the dimethyl acetal directly, bypassing the aldehyde isolation.

Step-by-Step Protocol
Step 1: Radical Bromination

Charge a reactor with Methyl 3-methylpicolinate (1.0 eq) and CCl₄ (or PhCF₃ for green

chemistry compliance).

Add NBS (2.2 eq) and catalytic AIBN (0.05 eq).
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Reflux (77°C) for 4–6 hours under N₂ atmosphere. Monitor via TLC for the disappearance of

the monobromide intermediate.

Cool to 0°C, filter off succinimide byproduct, and concentrate the filtrate to yield crude Methyl

3-(dibromomethyl)picolinate.

Step 2: Acetal Formation (Methanolysis)

Dissolve the crude gem-dibromide in anhydrous Methanol (10 volumes).

Add Sodium Methoxide (NaOMe, 2.5 eq) dropwise at 0°C to control exotherm.

Reflux for 2 hours.

Quench with saturated NH₄Cl (maintain pH > 7 to prevent acetal hydrolysis).

Extract with EtOAc, dry over MgSO₄, and concentrate.

Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 8:2).

Workflow Visualization
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Figure 1: Synthetic pathway from methyl 3-methylpicolinate via gem-dibromide intermediate.
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Spectral Characterization Data
The following data is generated for structural validation. The unique chemical environment of

the pyridine ring induces specific splitting patterns and shifts.

Proton NMR (¹H NMR)
Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz

Shift (δ ppm) Multiplicity Integration Assignment
Structural
Insight

8.65
Doublet (d, J=4.5

Hz)
1H H-6 (Pyridine)

Deshielded by

adjacent

Nitrogen (α-

proton).

8.12
Doublet (d, J=8.0

Hz)
1H H-4 (Pyridine)

Deshielded by

ester and acetal

proximity.

7.48
Doublet of

Doublets (dd)
1H H-5 (Pyridine)

Coupled to H-4

and H-6 (J=8.0,

4.5 Hz).

5.95 Singlet (s) 1H -CH(OMe)₂

Acetal methine;

shifts downfield

due to two

oxygens +

aromatic ring.

3.98 Singlet (s) 3H -COOCH₃

Methyl ester;

typical range for

aromatic esters.

3.38 Singlet (s) 6H -CH(OCH₃)₂

Acetal methoxy

groups;

chemically

equivalent.
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Carbon-13 NMR (¹³C NMR)
Solvent: CDCl₃ (77.16 ppm reference)

Shift (δ ppm) Type Assignment Notes

166.2 Cq C=O (Ester) Carbonyl carbon.

148.5 CH C-6 (Pyridine) α-carbon to Nitrogen.

146.8 Cq C-2 (Pyridine)
Quaternary; ortho to

Nitrogen and Ester.

136.2 CH C-4 (Pyridine)

134.5 Cq C-3 (Pyridine)

Quaternary;

substitution site for

acetal.

125.1 CH C-5 (Pyridine)

99.8 CH -CH(OMe)₂

Acetal carbon;

characteristic signal

~100 ppm.

53.5 CH₃ -CH(OCH₃)₂
Acetal methoxy

carbons.

52.8 CH₃ -COOCH₃ Ester methyl carbon.

Mass Spectrometry (GC-MS)
Ionization: Electron Impact (EI), 70 eV

Molecular Ion (M⁺):m/z 211 (Weak intensity, typical for acetals).

Base Peak:m/z 180 (Loss of -OCH₃).

Key Fragments:

m/z 180 [M - OCH₃]⁺: Stable oxonium ion formation.
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m/z 152 [M - COOCH₃]⁺: Loss of ester group.

m/z 75 [(CH₃O)₂CH]⁺: Characteristic acetal fragment.

Infrared Spectroscopy (FT-IR)
Method: Neat oil (ATR)

2950–2840 cm⁻¹: C-H stretching (Aliphatic methyls).

1735 cm⁻¹: C=O stretching (Strong, Ester carbonyl).

1585, 1440 cm⁻¹: C=C / C=N stretching (Pyridine ring skeletal vibrations).

1050–1150 cm⁻¹: C-O-C stretching (Strong, broad bands for Acetal and Ester ethers).

Quality Control & Troubleshooting
To ensure "Trustworthiness" in your experimental results, follow these self-validating checks:

The "Aldehyde Check":

Symptom:[1][2][3][4][5][6][7] Appearance of a singlet at ~10.2 ppm in ¹H NMR.

Cause: Hydrolysis of the acetal due to acidic CDCl₃ or improper storage.

Remediation:[1][4][5][6] Filter CDCl₃ through basic alumina before use or store compound

with traces of solid K₂CO₃.

Reaction Monitoring:

Do not proceed to Step 2 (Methanolysis) until the monobromide intermediate is fully

consumed in Step 1. Residual monobromide leads to inseparable mixtures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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